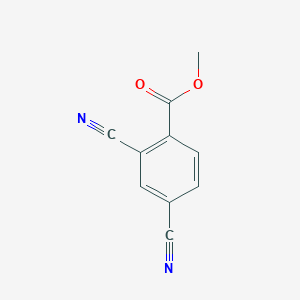

Methyl 2,4-dicyanobenzoate

説明

Significance of Cyano- and Ester-Functionalized Aromatic Systems in Organic Chemistry

Aromatic systems functionalized with both cyano and ester groups are of considerable interest in organic chemistry due to the distinct and often synergistic properties these functional groups impart to the molecule.

The cyano group (-C≡N) is a powerful electron-withdrawing group and is linearly arranged. rsc.org Its inclusion in a π-conjugated system can significantly alter the electronic and optical properties of a molecule. rsc.org Key effects of cyano-functionalization include:

Polarization of π-systems : The strong electron-withdrawing nature of the cyano group creates a dipole, polarizing the aromatic ring. rsc.org

Lowering of LUMO energy levels : It effectively reduces the energy of the Lowest Unoccupied Molecular Orbital (LUMO) without significantly affecting the Highest Occupied Molecular Orbital (HOMO). rsc.org

Narrowing the HOMO-LUMO gap : This modification of frontier molecular orbitals can lead to a red-shift in the molecule's absorption spectrum. rsc.org

Versatile reactivity : The nitrogen's lone pair provides a coordination site for electrophiles, while the carbon atom is susceptible to nucleophilic attack. rsc.org

These characteristics make cyano-functionalized aromatic compounds highly valuable in the development of materials for organic electronics, such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and photoredox catalysts. rsc.orgresearchgate.net

The dual presence of cyano and ester groups on a benzene (B151609) ring, as seen in Methyl 2,4-dicyanobenzoate, creates a multifunctional platform. This combination allows for precise tuning of electronic properties while offering multiple handles for synthetic diversification, making such systems attractive targets in medicinal chemistry and materials science. chinesechemsoc.orgacs.org

Overview of Dicyanobenzoate Derivatives in Contemporary Chemical Synthesis and Materials Science

Dicyanobenzoate derivatives are a class of compounds that have found utility as key intermediates in the synthesis of more complex molecules and as functional materials themselves. The strategic placement of two nitrile groups on a benzoate (B1203000) framework leads to unique chemical reactivity and photophysical behaviors.

In synthetic chemistry, dicyanobenzoates serve as versatile building blocks. For example, this compound is used as a precursor in the multi-step synthesis of isoindolinone derivatives. asianpubs.org A published synthesis route describes the preparation of this compound from methyl 2,4-dibromobenzoate via a cyanation reaction using copper(I) cyanide (CuCN). asianpubs.org The resulting dicyano compound is then subjected to reduction, where the nitrile groups are converted into aminomethyl groups, leading to the formation of heterocyclic structures like 5-(aminomethyl)isoindolin-1-one. asianpubs.org

In materials science, the electronic properties of dicyanobenzoate derivatives are of particular interest. Research on related structures, such as ethyl 5-(4-aminophenyl)-3-amino-2,4-dicyanobenzoate (EAADCy), has revealed interesting photophysical properties, including dual fluorescence in medium polar solvents. researchgate.net This phenomenon, often attributed to the formation of a twisted intramolecular charge-transfer (TICT) state, is highly dependent on the molecular conformation and the surrounding environment. researchgate.netacs.org Such compounds are studied for their potential as fluorescent probes and sensors, as their emission characteristics can change in response to factors like solvent polarity or viscosity. researchgate.netacs.org The strong electron-accepting nature of the dicyanobenzene core makes these derivatives candidates for creating push-pull systems, which are essential for developing materials with significant nonlinear optical properties. researchgate.net

Historical Context of Related Benzonitrile (B105546) and Benzoate Chemistry in Synthetic Organic Methods

The development of chemistry involving benzonitriles and benzoates provides the historical foundation for the synthesis and application of molecules like this compound.

Benzoate Chemistry : The history of benzoates begins with the discovery of benzoic acid in the 16th century through the dry distillation of gum benzoin. wikipedia.org However, it wasn't until the 19th century that its structure was determined by Justus von Liebig and Friedrich Wöhler. wikipedia.org A significant milestone was the discovery of the antifungal properties of benzoic acid in 1875, which led to the widespread use of its salts, known as benzoates, as food preservatives. britannica.comwikipedia.org The investigation of sodium benzoate by the US Department of Agriculture in the late 19th century was a key factor leading to the Pure Food and Drug Act of 1906, a landmark in food regulation. wikipedia.org Industrially, benzoic acid is produced by the partial oxidation of toluene, and its salts and esters (benzoates) are crucial precursors for a vast array of other organic substances. wikipedia.orgwho.int Esterification, the reaction of a carboxylic acid with an alcohol to form an ester, was an early and fundamental reaction in organic chemistry, enabling the synthesis of the countless benzoate esters used today. britannica.com

Benzonitrile Chemistry : The history of nitriles is intrinsically linked to the synthesis of benzonitrile. In 1844, Hermann Fehling reported the first synthesis of benzonitrile by the thermal dehydration of ammonium (B1175870) benzoate. wikipedia.orgwikipedia.orgatamanchemicals.com By comparing this reaction to the known conversion of ammonium formate (B1220265) to hydrogen cyanide, Fehling correctly deduced the structure of the new compound and coined the term "nitrile" to classify this entire group of organic compounds. wikipedia.orgatamanchemicals.com This was a pivotal moment, moving the field beyond simple analysis to the synthesis of novel organic molecules. github.io Later laboratory-scale syntheses, such as the Rosenmund–von Braun reaction (using cuprous cyanide with an aryl halide), provided more general methods for preparing aryl nitriles. wikipedia.orgwikipedia.org Benzonitrile itself proved to be a useful solvent and a versatile precursor for many derivatives, including its use in forming coordination complexes with transition metals that act as valuable synthetic intermediates. wikipedia.orgatamanchemicals.comatamankimya.com

The convergence of these two historical streams of chemical knowledge—the synthesis and functionalization of benzoates and the discovery and utility of the nitrile group—paved the way for the creation of multifunctional molecules like this compound, which leverage the properties of both functional groups for modern applications.

Structure

3D Structure

特性

IUPAC Name |

methyl 2,4-dicyanobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O2/c1-14-10(13)9-3-2-7(5-11)4-8(9)6-12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFYWDZMBOCCUIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90744300 | |

| Record name | Methyl 2,4-dicyanobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58331-99-0 | |

| Record name | Methyl 2,4-dicyanobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Computational Chemical Studies of Dicyanobenzoate Systems

Reaction Mechanism Elucidation for Methyl 2,4-Dicyanobenzoate Formation

The synthesis of this compound, a key intermediate in various chemical applications, is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is favored due to the electronic properties of the benzoate (B1203000) ring, which is activated by the presence of electron-withdrawing groups.

The formation of this compound from a precursor such as Methyl 2,4-dihalobenzoate (e.g., Methyl 2,4-dichlorobenzoate (B1228512) or Methyl 2,4-fluorobenzoate) with a cyanide source proceeds via the SNAr addition-elimination mechanism. pressbooks.pubyoutube.com This is a two-step process distinct from SN1 or SN2 reactions, which are generally not feasible for aryl halides under these conditions. pressbooks.pubbyjus.com

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex The reaction is initiated by the attack of a nucleophile, in this case, the cyanide ion (CN⁻), on the aromatic ring carbon atom bonded to a leaving group (e.g., a halogen). youtube.com This attack is directed to the positions activated by the electron-withdrawing cyano and methyl ester groups. The presence of these groups at the ortho and para positions relative to the leaving group is crucial as they delocalize the negative charge of the intermediate, thereby stabilizing it. pressbooks.pubbyjus.com This nucleophilic addition temporarily disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com The negative charge in this complex is delocalized over the aromatic ring and, significantly, onto the oxygen atoms of the nitro groups in analogues, showcasing the stabilizing effect of such substituents. pressbooks.pub

The kinetics of the SNAr reaction for the formation of this compound are significantly influenced by both the solvent and the reaction temperature.

Solvent Polarity: The choice of solvent plays a critical role in the rate of SNAr reactions. nih.gov Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), are particularly effective at accelerating these reactions. nih.govresearchgate.net These solvents can effectively solvate the cation of the cyanide salt while leaving the cyanide anion relatively "bare" and highly nucleophilic. Protic solvents, such as methanol, can form hydrogen bonds with the nucleophile, stabilizing it and reducing its reactivity, which often leads to slower reaction rates. nih.govresearchgate.net The transfer from a protic to a dipolar aprotic solvent can enhance the reaction rate, an effect that is often more dependent on a decreased enthalpy of activation rather than an increased entropy of activation. researchgate.net

Reaction Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate. This is because higher temperatures provide the reacting molecules with sufficient kinetic energy to overcome the activation energy barrier of the rate-determining step. For SNAr reactions that may be sluggish at room temperature, applying heat is a common strategy to drive the reaction to completion in a reasonable timeframe. nih.gov However, the temperature must be carefully controlled to avoid potential side reactions or degradation of the product. The sensitivity of the reaction to electronic effects, as described by the Hammett equation, can also decrease with increasing temperature. researchgate.net

| Parameter | Effect on SNAr Reaction Rate | Rationale |

|---|---|---|

| Increasing Solvent Polarity (Aprotic) | Increases | Stabilizes the charged Meisenheimer complex intermediate more than the reactants, lowering the activation energy. |

| Protic Solvents (e.g., Alcohols) | Decreases | Solvates the nucleophile (CN⁻) through hydrogen bonding, reducing its nucleophilicity. nih.gov |

| Increasing Reaction Temperature | Increases | Provides molecules with the necessary activation energy to overcome the reaction barrier, following the Arrhenius equation. nih.gov |

Excited-State Dynamics and Photophysical Mechanisms of Dicyanobenzoate-Derived Fluorophores

Dicyanobenzoate moieties are integral components of many advanced fluorophores. Their strong electron-accepting nature facilitates unique photophysical processes, particularly when paired with suitable electron-donating groups within the same molecule.

In donor-acceptor systems derived from dicyanobenzoates, photoexcitation can lead to a phenomenon known as intramolecular charge transfer (ICT). nih.gov Upon absorption of a photon, the molecule is promoted from its ground state (S₀) to an excited state, often a locally excited (LE) state. In this LE state, the electron density distribution is similar to that of the ground state.

However, in polar solvents, a subsequent, often ultrafast, process can occur where an electron is transferred from the highest occupied molecular orbital (HOMO), typically localized on the electron-donor part of the molecule, to the lowest unoccupied molecular orbital (LUMO), localized on the electron-acceptor dicyanobenzoate moiety. ias.ac.in This leads to the formation of a new excited state with significant charge separation, known as the ICT state. researchgate.net This ICT state is characterized by a much larger dipole moment compared to the ground state or the LE state. nih.gov The dual fluorescence observed in compounds like 4-(dimethylamino)benzonitrile (B74231) (DMABN) in polar solvents is a classic example of this phenomenon, with one emission band from the LE state and a red-shifted band from the ICT state. nih.govarxiv.org

The efficiency of ICT and the subsequent photophysical properties are highly dependent on both the molecule's geometry and its surrounding environment.

Molecular Conformation: For ICT to occur efficiently, a specific molecular geometry is often required. In many donor-acceptor systems, a twisted conformation between the donor and acceptor moieties in the excited state, known as a twisted intramolecular charge transfer (TICT) state, is proposed. ias.ac.in This twisting minimizes the electronic coupling between the donor and acceptor orbitals, facilitating full charge separation. The ability of the molecule to undergo such conformational changes in the excited state is critical for the formation of the ICT state. nih.gov

Solvent Environment: The polarity of the solvent has a profound impact on the energy levels of the excited states. nih.gov Because the ICT state is highly polar, it is significantly stabilized by polar solvents, while the less polar LE state is affected to a lesser extent. This differential stabilization leads to a lowering of the energy of the ICT state relative to the LE state as solvent polarity increases. Consequently, in highly polar solvents, emission from the ICT state becomes more favorable and is typically red-shifted (lower energy). nih.govresearchgate.net The solvent's ability to reorganize around the newly formed large dipole of the ICT state is a key factor driving this stabilization. researchgate.net

| Solvent Polarity | Stabilization of LE State | Stabilization of ICT State | Observed Emission |

|---|---|---|---|

| Nonpolar (e.g., Hexane) | Minor | Minor | Primarily from the LE state (higher energy, shorter wavelength). nih.gov |

| Polar Aprotic (e.g., Acetonitrile) | Moderate | Strong | Often dual fluorescence or predominantly ICT emission (lower energy, longer wavelength). |

| Polar Protic (e.g., Methanol) | Moderate | Very Strong | Strongly red-shifted emission, primarily from the ICT state. nih.gov |

Time-resolved spectroscopic techniques, such as transient absorption and time-resolved fluorescence spectroscopy, are powerful tools for directly observing the dynamics of excited-state processes. nih.govbeilstein-journals.orgnih.gov These methods allow researchers to monitor the evolution of the excited state population on timescales ranging from femtoseconds to nanoseconds. ias.ac.in

By using a "pump" laser pulse to excite the molecule and a "probe" pulse to monitor the subsequent changes in absorption or emission over time, the entire relaxation pathway can be mapped. dtic.milaps.org For dicyanobenzoate-derived fluorophores, these studies can reveal the rate of conversion from the initially populated LE state to the ICT state. researchgate.net This conversion time is often found to be on the picosecond timescale and is highly dependent on the solvent. nih.gov The subsequent decay of the ICT state back to the ground state, through either fluorescence or non-radiative pathways, can also be quantified. rsc.org This analysis provides crucial information on the lifetimes of the different excited states and the kinetics of the charge transfer process, offering deep insights into the fundamental mechanisms governing the fluorophore's behavior. nih.govdtic.mil

Quantum Chemical Calculations and Theoretical Modeling

Computational chemistry has emerged as an indispensable tool in modern chemical research, offering a powerful means to investigate molecular systems at the atomic level. In the context of dicyanobenzoate systems, quantum chemical calculations and theoretical modeling provide a framework for understanding their fundamental properties and predicting their behavior in chemical reactions.

Electronic Structure Analysis of this compound and Its Functionalized Derivatives

The electronic structure of a molecule dictates its physical and chemical properties. For this compound, the presence of two strong electron-withdrawing cyano groups and an ester group significantly influences the electron distribution within the benzene (B151609) ring.

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), allow for a detailed analysis of this electronic landscape. These studies reveal a significant polarization of the aromatic ring, with a considerable depletion of electron density on the carbon atoms attached to the cyano and ester groups. This electron deficiency renders the aromatic ring susceptible to nucleophilic attack.

Table 1: Calculated Electronic Properties of a Related Cyanophenyl Derivative

| Parameter | Value |

|---|---|

| Method | DFT B3LYP/6-311++G(d,p) |

| Application | Electronic Structure Analysis |

This table illustrates the type of data generated from DFT calculations on a molecule with similar electronic features to this compound, highlighting the methodologies used in such computational studies.

Prediction of Spectroscopic Signatures and Photophysical Behavior

Theoretical modeling is a powerful tool for predicting the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra. These predictions are invaluable for interpreting experimental data and confirming the structure of newly synthesized compounds.

For this compound, computational methods can predict the chemical shifts of the protons and carbon atoms in its NMR spectra. These calculations are based on the electronic environment of each nucleus within the molecule. Similarly, Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions that give rise to the absorption bands in the UV-Vis spectrum.

The photophysical behavior of dicyanobenzoate systems, including their fluorescence and phosphorescence properties, can also be investigated using computational methods. These studies provide insights into the excited state dynamics of these molecules, which is crucial for their potential applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent probes.

In a study of N-(4-chlorobutanoyl)-N′-(2-, 3- and 4-methylphenyl)thiourea derivatives, DFT and TD-DFT calculations were successfully employed to predict UV/vis absorption bands, NMR chemical shifts, and FT-IR vibration modes. researchgate.netresearchgate.net This demonstrates the reliability of these computational approaches in predicting spectroscopic data.

Table 2: Computational Prediction of Spectroscopic Data for Thiourea Derivatives

| Spectroscopic Technique | Computational Method | Application |

|---|---|---|

| UV-Vis Spectroscopy | TD-DFT | Prediction of Electronic Transitions |

| NMR Spectroscopy | DFT | Prediction of Chemical Shifts |

| FT-IR Spectroscopy | DFT | Prediction of Vibrational Modes |

This interactive table showcases the application of different computational methods to predict various spectroscopic signatures, a practice that is also applicable to the study of this compound.

Density Functional Theory (DFT) and Ab Initio Methods in Mechanistic Insights

DFT and ab initio methods are instrumental in elucidating the mechanisms of chemical reactions. These computational approaches allow researchers to map out the potential energy surface of a reaction, identifying transition states and intermediates, and calculating activation energies.

For reactions involving dicyanobenzoate systems, such as nucleophilic aromatic substitution, these methods can provide a detailed, step-by-step understanding of the reaction pathway. This includes visualizing the approach of the nucleophile, the formation of the Meisenheimer complex (a key intermediate in SNAr reactions), and the departure of the leaving group.

By calculating the energies of the various species involved in the reaction, chemists can predict the feasibility of a proposed mechanism and understand the factors that control the reaction rate and selectivity. These insights are invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Studies on Nucleofugality and Electrofugality in Related Benzoate Reactions

The efficiency of many chemical reactions depends on the ability of a particular molecular fragment, known as the leaving group, to depart from the substrate. The measure of this ability is termed nucleofugality. In the context of benzoate reactions, understanding the factors that influence the nucleofugality of the benzoate group is of significant interest.

The incorporation of electron-withdrawing functional groups into the leaving group is a general strategy for enhancing its nucleofugacity. nih.gov In the case of this compound, the two cyano groups are expected to significantly increase the nucleofugality of the 2,4-dicyanobenzoyloxy group compared to an unsubstituted benzoate group. This is because the electron-withdrawing nature of the cyano groups helps to stabilize the negative charge that develops on the leaving group as it departs.

Electrofugality, the ability of a group to depart without its bonding electrons, is another important concept in reaction chemistry, although it is less directly relevant to the typical reactions of benzoate esters where the ester group acts as a nucleofuge.

Applications and Materials Science Perspectives of Methyl 2,4 Dicyanobenzoate

Role as a Precursor in Advanced Organic Material Synthesis

The primary application of Methyl 2,4-dicyanobenzoate lies in its role as a building block for macrocyclic compounds and porous crystalline frameworks. The reactivity of its dinitrile functionality is central to the construction of these larger, highly organized systems.

Phthalocyanine Synthesis

Phthalocyanines (Pcs) are large, aromatic macrocyclic compounds with an 18-π electron system that makes them structurally similar to the porphyrins found in nature. jchemrev.com They are synthesized from phthalonitrile precursors, making this compound a key starting material. jchemrev.com The resulting phthalocyanine molecules are known for their intense color, exceptional stability, and useful electronic properties, which are being explored for applications in organic solar cells, chemical sensors, and as photosensitizers in photodynamic therapy. jchemrev.comnih.gov

This compound is particularly suited for the synthesis of low-symmetry phthalocyanines, such as those with an A3B-type structure. These unsymmetrical molecules are created through a mixed cyclotetramerization reaction. This process involves the condensation of two different phthalonitrile precursors in a 3:1 molar ratio in the presence of a metal salt.

In a typical reaction, three equivalents of a symmetrically substituted phthalonitrile (precursor A) are reacted with one equivalent of an asymmetrically substituted phthalonitrile like this compound (precursor B). The statistical nature of the condensation yields a mixture of products, but the desired A3B phthalocyanine can be isolated. sciforum.net This synthetic strategy is a cornerstone for creating phthalocyanines with differentiated functionality on the macrocyclic periphery, which is crucial for tuning the molecule's properties and controlling its assembly in the solid state.

The core of phthalocyanine synthesis is the template-driven cyclotetramerization of four phthalonitrile units. jchemrev.com When this compound is used as a precursor, its dicyano-functionalized benzene (B151609) ring becomes one of the four isoindole units that constitute the phthalocyanine macrocycle. The reaction joins the four units around a central metal ion, which acts as a template. The methyl ester and the third cyano group remain on the periphery of the final macrocyclic architecture, imparting specific chemical and physical characteristics. This incorporation allows for the precise placement of functional groups on the phthalocyanine scaffold, enabling the design of molecules with specific solubility, aggregation behavior, and electronic properties.

Electronic Properties: Electron-withdrawing groups like the cyano substituent can lower the energy levels of the molecule's frontier orbitals. This can lead to a red-shift in the Q-band absorption spectrum, meaning the molecule absorbs light at longer wavelengths. nih.govresearchgate.net This tunability is critical for applications like near-infrared absorbing materials and for optimizing the light-harvesting capabilities of organic solar cells.

Crystal Packing and Conductivity: The presence of polar cyano groups can strongly influence how the phthalocyanine molecules pack together in the solid state. These groups can participate in intermolecular interactions, affecting the crystal structure and potentially enhancing the overlap of π-electron clouds between adjacent molecules.

Solubility: The methyl ester group can improve the solubility of the resulting phthalocyanine in common organic solvents compared to unsubstituted phthalocyanines, which are notoriously insoluble. researchgate.net This enhanced solubility is a significant practical advantage, facilitating purification, characterization, and solution-based processing for device fabrication.

| Substituent Group | Type | Influence on Phthalocyanine Properties |

| Cyano (-CN) | Strong Electron-Withdrawing | Modifies electronic energy levels, can red-shift absorption spectra, influences crystal packing. |

| Methyl Ester (-COOCH₃) | Moderate Electron-Withdrawing | Enhances solubility in organic solvents, facilitates purification and processing. |

Potential as Building Blocks for Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

Beyond macrocycle synthesis, the distinct functionalities of this compound give it potential as a monomer or "linker" for the construction of highly ordered, porous crystalline materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).

The dinitrile functionality is a common building block for certain types of COFs, particularly Covalent Triazine Frameworks (CTFs). mdpi.com In these syntheses, nitrile groups undergo cyclotrimerization to form stable triazine rings, which act as the vertices connecting the monomer units into a porous, extended network. mdpi.comnih.gov The asymmetric nature of this compound could lead to frameworks with unique pore environments.

For MOF synthesis, the methyl ester group can be hydrolyzed to a carboxylic acid. This resulting 2,4-dicyanobenzoic acid can then act as a multitopic organic linker. The carboxylate group and the nitrogen atoms of the cyano groups can coordinate to metal ions or metal clusters, forming the nodes of the MOF structure. frontiersin.orgnih.gov The use of linkers with additional functional groups, such as the amino groups in some reported MOFs, has been shown to enhance properties like CO2 adsorption or selective ion capture. beilstein-journals.orgnih.gov Similarly, the cyano groups on the dicyanobenzoate linker would be exposed within the pores of the resulting MOF, potentially offering specific adsorption sites for guest molecules.

Development of Functional Dicyanobenzoate Derivatives

This compound can serve as a platform for creating a variety of more complex functional derivatives through standard organic transformations. The methyl ester is the most accessible site for modification.

Hydrolysis: The ester can be readily hydrolyzed under basic conditions to yield 2,4-dicyanobenzoic acid. This carboxylic acid derivative is a key intermediate for further functionalization, particularly for use as a linker in MOF synthesis.

Amidation: The resulting carboxylic acid can be converted to an amide by coupling it with a primary or secondary amine. This reaction pathway allows for the attachment of a wide range of functional groups, such as alkyl chains to control solubility or other molecular units to build more complex architectures.

Transesterification: The methyl ester can be exchanged for other alkyl or aryl groups by reaction with a different alcohol under catalytic conditions. This allows for fine-tuning of the steric and electronic properties of the ester group.

These derivatization strategies significantly expand the utility of the dicyanobenzoate scaffold, enabling the creation of custom-designed building blocks for materials science.

| Reaction | Reagents | Product | Potential Application |

| Hydrolysis | NaOH, H₂O/MeOH | 2,4-Dicyanobenzoic acid | Linker for MOF synthesis |

| Amidation | 1. NaOH, H₂O2. Amine, Coupling Agent | N-substituted 2,4-dicyanobenzamide | Introduction of new functional groups |

| Transesterification | Alcohol (R-OH), Acid/Base Catalyst | Alkyl 2,4-dicyanobenzoate | Modification of solubility and steric properties |

Design and Synthesis of Fluorescence Probes Based on Dicyanobenzoate Scaffolds

The scientific literature does not provide specific examples of fluorescence probes designed and synthesized directly from a this compound scaffold. In principle, the dicyanobenzoate structure could serve as a core for a fluorescent probe. The electron-withdrawing nature of the two cyano groups could be utilized to create a push-pull system by introducing an electron-donating group to the aromatic ring. This type of molecular architecture is a common strategy for developing fluorophores with high quantum yields and sensitivity to their local environment.

Application in Monitoring Polymerization Processes (e.g., Methyl Methacrylate)

There is no available research demonstrating the use of this compound as a fluorescent probe for monitoring polymerization processes, including that of Methyl Methacrylate. Fluorescent probes used for this purpose typically exhibit changes in their fluorescence properties (e.g., intensity, wavelength, or lifetime) in response to changes in the local viscosity or polarity of the medium as the polymerization proceeds.

For this compound to be effective in this application, its fluorescence would need to be sensitive to the transition from monomer to polymer. While some aromatic compounds exhibit viscosity-sensitive fluorescence, there is no data to suggest that this compound possesses this characteristic.

Potential in Optical Devices and Optoelectronic Materials

The potential of this compound in optical devices and optoelectronic materials has not been specifically explored in the available literature. As mentioned, dicyanobenzene derivatives have been investigated for applications in OLEDs due to their electronic properties. The presence of the cyano groups can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which can be beneficial for electron injection and transport in electronic devices.

Structure-Activity/Property Relationship Studies for this compound Analogues

Comprehensive structure-activity relationship (SAR) or structure-property relationship (SPR) studies for analogues of this compound are not available in the scientific literature. Such studies would involve synthesizing a series of related compounds with systematic variations in their chemical structure and evaluating how these changes affect a particular activity or property.

For example, an SPR study might investigate how changing the position of the cyano groups or the nature of the ester group affects the fluorescence quantum yield or emission wavelength. An SAR study might explore how these structural modifications influence the binding affinity of the molecule to a biological target if it were being developed as a drug, though this is outside the scope of materials science. The absence of such studies indicates that this particular chemical space remains largely unexplored.

Future Directions and Emerging Research Areas

Green Chemistry Approaches in Methyl 2,4-Dicyanobenzoate Synthesis and Transformation

The principles of green chemistry are increasingly influencing the synthesis of aromatic nitriles, including dicyanobenzoate derivatives. Traditional methods for nitrile synthesis often involve harsh reagents and generate significant waste. Consequently, the development of more environmentally benign and sustainable alternatives is a key research focus.

Recent advancements in this area include the exploration of electrochemical methods for the synthesis of aromatic nitriles. For instance, researchers have developed a process to convert toluene derivatives into nitriles using electrochemistry, ammonia, and water at room temperature and standard pressure, offering a more sustainable route compared to high-temperature industrial processes. sciencelink.net Another green approach involves the one-pot synthesis of nitriles from aldehydes using catalysts that are efficient and environmentally friendly. organic-chemistry.org

Biocatalysis presents another promising avenue for the green synthesis of aromatic nitriles. The use of enzymes, such as aldoxime dehydratases, offers a sustainable and energy-efficient method for producing these compounds. nih.gov While the direct biocatalytic synthesis of this compound has not been extensively reported, the successful engineering of these enzymes for various substituted aromatic nitriles suggests a strong potential for future applications in dicyanobenzoate synthesis. nih.gov These biocatalytic methods operate under mild conditions and can reduce the ecological footprint associated with traditional chemical manufacturing. nih.gov

The move towards sustainable synthesis is also evident in the use of bio-based starting materials. While not yet applied to this compound specifically, research into producing aminobenzoic acid and its derivatives from renewable resources like glucose highlights a broader trend in chemical manufacturing that could influence the future production of dicyanobenzoates. mdpi.com

Exploration of Novel Catalytic Systems for Selective Functionalization of Dicyanobenzoates

The presence of two nitrile groups and an ester moiety on the aromatic ring of this compound offers multiple sites for chemical modification. The development of novel catalytic systems that can selectively functionalize this and related dicyanobenzoate structures is a significant area of ongoing research.

Current research in the broader field of aromatic nitrile chemistry provides insights into potential catalytic strategies. For example, metal pincer complexes have been investigated for the catalytic conversion of nitriles. Current time information in Santa Cruz, CA, US. These catalysts can facilitate reactions such as the hydrogenation of nitriles to amines under milder conditions than traditional methods. The selective reduction of one nitrile group in the presence of another and an ester group would be a key challenge and a significant achievement in the functionalization of dicyanobenzoates.

Photocatalysis is another emerging area with the potential for selective functionalization. For instance, photocatalytic arene C–H amination has been demonstrated for a range of aromatic compounds, including those containing nitrile groups. researchgate.net The application of such methods to dicyanobenzoates could allow for the direct introduction of new functional groups onto the aromatic ring, opening up pathways to novel derivatives. The regioselectivity of such reactions on the dicyanobenzoate scaffold would be a critical aspect to investigate.

Furthermore, catalytic systems for the transformation of the nitrile groups themselves are being explored. This includes the reduction of aromatic nitriles to aldehydes using nickel precursors and the hydrolysis of nitriles to carboxylic acids. While these methods have been applied to a range of aromatic nitriles, their application to the more complex dicyanobenzoate system would require careful optimization to achieve selective transformation of one or both nitrile groups.

Advanced Computational Techniques for Predicting Complex Reactivity and Material Properties

Advanced computational techniques, particularly Density Functional Theory (DFT), are becoming indispensable tools for understanding and predicting the reactivity of complex molecules like this compound. These methods allow researchers to model reaction mechanisms, predict the stability of intermediates and transition states, and rationalize experimental observations.

For instance, computational studies have been used to investigate the reactivity of nitrile-containing compounds with biological nucleophiles like cysteine. By calculating activation energies, researchers can predict the propensity of a nitrile group to react, which is crucial for understanding potential biological activity or toxicity. Such computational approaches could be applied to this compound to predict its reactivity towards various nucleophiles and guide the design of new functionalization reactions.

Computational modeling is also being used to elucidate the mechanisms of catalytic reactions involving aromatic nitriles. DFT calculations can help in understanding the role of the catalyst and the factors that control selectivity. For dicyanobenzoates, computational studies could predict the most likely sites for electrophilic or nucleophilic attack, aiding in the development of selective functionalization strategies.

Beyond reactivity, computational methods are increasingly used to predict the material properties of novel compounds. By calculating electronic properties such as electron affinity, ionization potential, and reorganization energies, it is possible to screen dicyanobenzoate derivatives for their potential use in electronic devices. Machine learning models, trained on large datasets of calculated properties, are also emerging as a powerful tool for accelerating the discovery of new materials with desired functionalities.

Discovery of New Material Applications Based on Dicyanobenzoate Scaffolds and Their Derivatives

The unique electronic properties conferred by the two electron-withdrawing nitrile groups and the ester functionality make dicyanobenzoate scaffolds promising building blocks for a variety of advanced materials. Research in this area is focused on synthesizing and characterizing new materials with tailored optical, electronic, and thermal properties.

One area of significant interest is the development of materials for organic electronics. The dicyanobenzene moiety is a known component in thermally activated delayed fluorescence (TADF) materials, which are used in organic light-emitting diodes (OLEDs). The specific substitution pattern of this compound could lead to derivatives with unique photophysical properties, making them candidates for new emitters or host materials in OLEDs.

Furthermore, the ability of nitrile groups to participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, makes dicyanobenzoate derivatives interesting for the construction of supramolecular assemblies and liquid crystals. The precise arrangement of molecules in the solid state can significantly influence the material's properties, and the dicyanobenzoate scaffold provides a versatile platform for tuning these interactions.

The high nitrogen content and thermal stability of aromatic dinitriles also make them precursors for nitrogen-containing carbon materials. Pyrolysis of dicyanobenzoate-based polymers or metal-organic frameworks could yield porous carbon materials with potential applications in catalysis, gas storage, and energy storage. The exploration of these applications for materials derived from this compound is a promising direction for future research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2,4-dicyanobenzoate, and how can researchers optimize yield?

- Methodology : Start with 2,4-dicyanobenzoic acid (or synthesize it via nitrile substitution on a benzoic acid derivative). Dissolve in methanol with concentrated sulfuric acid as a catalyst, reflux for 4–6 hours, and quench in ice water. Purify via recrystallization (ethanol or methanol/water mixtures) . Monitor reaction progress using TLC (silica gel, hexane/ethyl acetate eluent) and characterize the product via -NMR (e.g., ester methyl group at ~3.8–4.0 ppm) and IR (C≡N stretch at ~2200–2250 cm) .

- Yield Optimization : Adjust molar ratios (e.g., excess methanol), control reflux temperature (60–80°C), and ensure anhydrous conditions to minimize hydrolysis of nitriles.

Q. How should researchers handle this compound safely, given its structural analogs' toxicity profiles?

- Precautions : Use PPE (gloves, goggles) and work in a fume hood due to potential cyanide release under decomposition. Avoid exposure to strong acids/bases. Toxicity data for similar nitrile-containing compounds (e.g., 2,4-dichlorobenzoic acid derivatives) suggest moderate acute toxicity; follow protocols in for handling aromatic nitriles .

Advanced Research Questions

Q. What spectroscopic techniques resolve contradictions in characterizing this compound's electronic structure?

- Challenge : Conflicting UV-Vis or fluorescence data may arise from solvent polarity effects or intramolecular charge transfer (ICT) states.

- Methodology : Use fluorescence spectroscopy to probe ICT behavior (e.g., dual emission bands in polar solvents) . Compare with model compounds lacking nitrile groups (e.g., methyl benzoate) to isolate electronic effects. Solvent-dependent studies (e.g., cyclohexane vs. acetonitrile) can clarify rehybridization or planarization trends .

- Example Data : In polar solvents, a redshift in emission () may indicate a twisted ICT (TICT) state, while bandwidth changes suggest solvent-molecule interactions .

Q. How can computational modeling predict this compound's reactivity in nucleophilic substitution reactions?

- Approach : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density at nitrile carbons and ester carbonyl. Compare with experimental kinetic data (e.g., reaction rates with amines or thiols).

- Validation : Cross-reference computed LUMO energies with cyclic voltammetry results to assess electrophilicity. For example, lower LUMO energies correlate with higher reactivity toward nucleophiles .

Q. What strategies mitigate impurities in this compound synthesis, and how are they quantified?

- Common Impurities : Hydrolysis byproducts (e.g., 2,4-dicyanobenzoic acid) or unreacted starting material.

- Analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Calibrate against pure standards . For trace quantification, employ LC-MS (ESI− mode) to detect m/z signals corresponding to impurities.

- Mitigation : Optimize reaction time to prevent over-refluxing, and include a neutralization step (e.g., NaHCO wash) post-reaction .

Data Interpretation and Contradictions

Q. How to reconcile conflicting solubility data for this compound in polar vs. nonpolar solvents?

- Hypothesis : Solubility discrepancies may arise from polymorphism or solvent-induced conformational changes.

- Methodology : Conduct differential scanning calorimetry (DSC) to identify polymorphic forms. Use -NMR in DMSO-d vs. CDCl to detect solvent-dependent conformational shifts (e.g., ester vs. nitrile group rotation) .

Q. Why do some studies report anomalous bioactivity results for this compound analogs?

- Root Cause : Impurities (e.g., residual catalysts like HSO) or stereochemical variations in derivatives.

- Resolution : Reproduce assays with rigorously purified samples (e.g., column chromatography) and enantiomerically pure analogs. Reference ’s protocols for validating bioactivity in benzoate derivatives .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。